molecular formula C41H66N6O6S B10799116 Demethyldolastatin 10

Demethyldolastatin 10

Cat. No.: B10799116
M. Wt: 771.1 g/mol
InChI Key: BLUGYPPOFIHFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethyldolastatin 10, also known as Monomethyl Dolastatin 10, is a potent tubulin inhibitor derived from the marine natural product Dolastatin 10. Dolastatin 10 was originally isolated from the Indian Ocean mollusk Dolabella auricularia. This compound has gained significant attention due to its high cytotoxicity against various cancer cells and its potential use in antibody-drug conjugates (ADCs) for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demethyldolastatin 10 involves multiple steps, including the coupling of amino acid residues and the formation of peptide bonds. The process typically starts with the protection of functional groups, followed by the sequential addition of amino acids. The final deprotection and purification steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Demethyldolastatin 10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Demethyldolastatin 10 has a wide range of scientific research applications, including:

Mechanism of Action

Demethyldolastatin 10 exerts its effects by binding to tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism makes it highly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modifications that enhance its stability and cytotoxicity. Its ability to be conjugated with antibodies for targeted delivery further distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUGYPPOFIHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.